
3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate typically involves multi-step organic reactions. The starting materials often include cyclohexanone and various dihydropyran derivatives. The key steps in the synthesis may involve:
Formation of the Spirocyclic Core: This step often involves a cyclization reaction where the cyclohexane ring is fused with the pyrano[3,2-d][1,3]dioxin moiety.
Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
作用機序
The mechanism of action of (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction or gene expression.
類似化合物との比較
Similar Compounds
(4A’R,8a’R)-4’,4a’-dihydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’(8a’H)-one: This compound shares a similar spirocyclic structure but lacks the acetate group.
Spiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin] derivatives: Various derivatives with different substituents on the spirocyclic core.
Uniqueness
The presence of the acetate group in (4A’R,8’R,8a’S)-4’,4a’,8’,8a’-tetrahydrospiro[cyclohexane-1,2’-pyrano[3,2-d][1,3]dioxin]-8’-yl acetate imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it distinct from other similar compounds and potentially more versatile in synthetic applications.
特性
分子式 |
C14H20O5 |
|---|---|
分子量 |
268.30 g/mol |
IUPAC名 |
[(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] acetate |
InChI |
InChI=1S/C14H20O5/c1-10(15)18-11-5-8-16-12-9-17-14(19-13(11)12)6-3-2-4-7-14/h5,8,11-13H,2-4,6-7,9H2,1H3/t11-,12-,13+/m1/s1 |
InChIキー |
RREXFXWPYQCENK-UPJWGTAASA-N |
異性体SMILES |
CC(=O)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2 |
正規SMILES |
CC(=O)OC1C=COC2C1OC3(CCCCC3)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


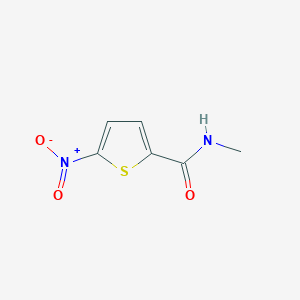
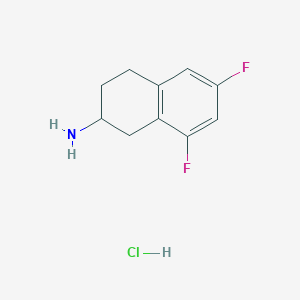
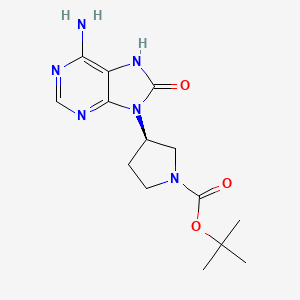
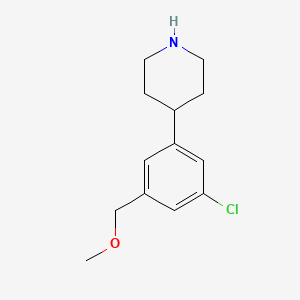
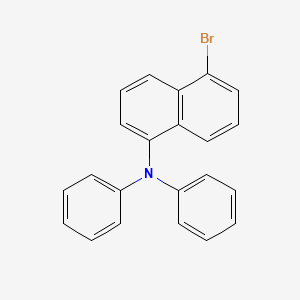
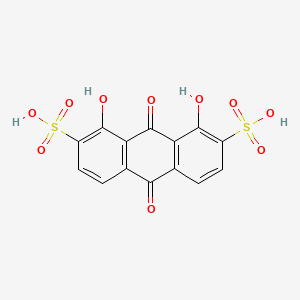
![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)

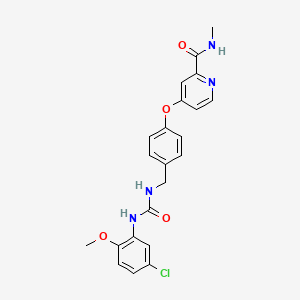

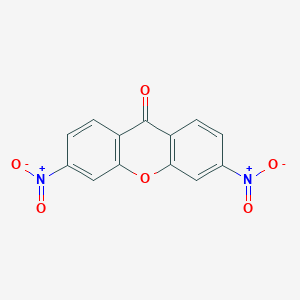
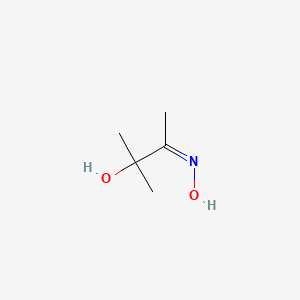
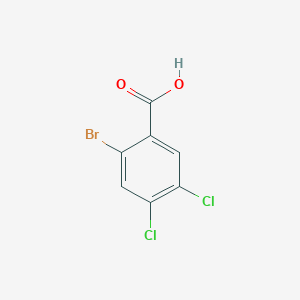
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)
